4-[3,3-Bis(methylsulfanyl)-2-phenylprop-2-en-1-yl]morpholine
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Overview
Description
4-[3,3-Bis(methylsulfanyl)-2-phenylprop-2-en-1-yl]morpholine is an organic compound characterized by the presence of a morpholine ring attached to a phenylpropene structure with two methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,3-Bis(methylsulfanyl)-2-phenylprop-2-en-1-yl]morpholine typically involves a multi-step process. One common method starts with the preparation of the intermediate 3,3-bis(methylsulfanyl)-2-phenylprop-2-en-1-one, which is then reacted with morpholine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[3,3-Bis(methylsulfanyl)-2-phenylprop-2-en-1-yl]morpholine can undergo several types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the double bond or to convert the methylsulfanyl groups to thiols.
Substitution: The phenyl ring and the morpholine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl groups can yield sulfoxides or sulfones, while reduction can produce thiols or saturated compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties that make it useful in studying biological systems.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[3,3-Bis(methylsulfanyl)-2-phenylprop-2-en-1-yl]morpholine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The presence of the morpholine ring and the methylsulfanyl groups may play a crucial role in its activity.
Comparison with Similar Compounds
Similar Compounds
3,3-Bis(methylsulfanyl)-1-[4-(1-piperidinyl)phenyl]-2-propen-1-one: This compound shares a similar core structure but has a piperidinyl group instead of a morpholine ring.
1-(4-Methylphenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one: Another related compound with a methylphenyl group instead of a morpholine ring.
Uniqueness
4-[3,3-Bis(methylsulfanyl)-2-phenylprop-2-en-1-yl]morpholine is unique due to the presence of the morpholine ring, which can impart different chemical and biological properties compared to similar compounds
Properties
CAS No. |
112638-57-0 |
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Molecular Formula |
C15H21NOS2 |
Molecular Weight |
295.5 g/mol |
IUPAC Name |
4-[3,3-bis(methylsulfanyl)-2-phenylprop-2-enyl]morpholine |
InChI |
InChI=1S/C15H21NOS2/c1-18-15(19-2)14(13-6-4-3-5-7-13)12-16-8-10-17-11-9-16/h3-7H,8-12H2,1-2H3 |
InChI Key |
IXJLGZMHHQXCBY-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=C(CN1CCOCC1)C2=CC=CC=C2)SC |
Origin of Product |
United States |
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